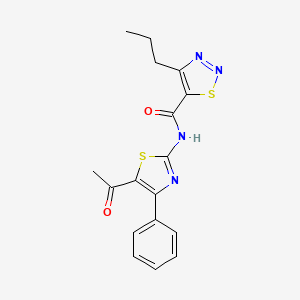methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868220-82-0](/img/structure/B2698279.png)
5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit human carbonic anhydrases (hcas), which are zinc-containing enzymes . These enzymes catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Mode of Action
Similar compounds have been shown to interact with their targets through a higher number of polar and hydrophobic interactions in the active site of hca vii compared to hca ii . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms .
Biochemical Pathways
Hca vii, a potential target of similar compounds, is known to play a role in neuronal excitation, establishing a gabaergic transmission functionally excitatory, supplying the bicarbonate gradient that results in the efflux of hco3− ions through gabaa receptors .
Result of Action
Similar compounds have been found to inhibit hcas, potentially affecting processes such as the reversible hydration of carbon dioxide to bicarbonate and proton ions .
Preparation Methods
The synthesis of 5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the C-5 and C-2 positions of the thiazole ring, respectively.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase.
Medicine: Explored for its antimicrobial, antifungal, and antitumor activities.
Comparison with Similar Compounds
Similar compounds to 5-{[4-(diphenylmethyl)piperazin-1-yl](furan-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol include other thiazole and triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and applications . Some examples include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-benzhydrylpiperazin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2S/c32-25-24(34-26-27-18-28-31(25)26)23(21-12-7-17-33-21)30-15-13-29(14-16-30)22(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-12,17-18,22-23,32H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXMPAGVAMHLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(C4=CC=CO4)C5=C(N6C(=NC=N6)S5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
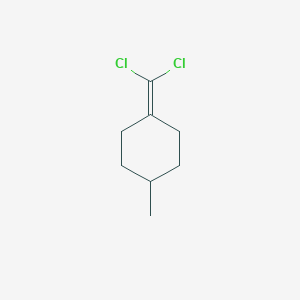
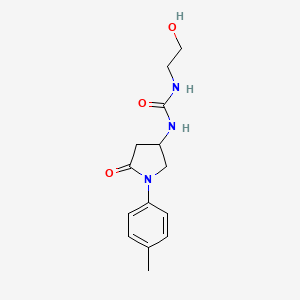
![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide](/img/structure/B2698200.png)
![N-(1-cyanocycloheptyl)-2-[2-(diethylaminomethyl)anilino]acetamide](/img/structure/B2698201.png)
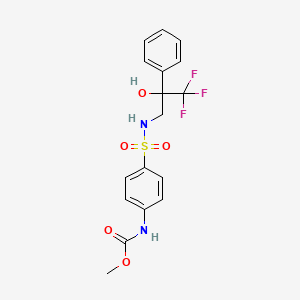

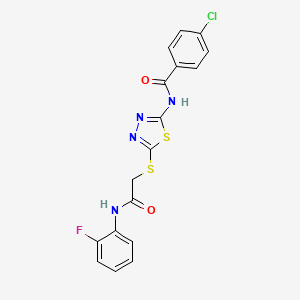
![(2E,3E)-1-(furan-2-yl)-3-hydrazinylidene-2-[2-(3-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2698208.png)
![1,4-Dioxaspiro[4.6]undecan-7-ylmethanamine](/img/structure/B2698209.png)
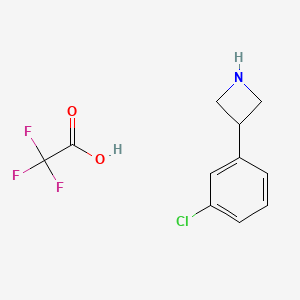

![2,2-Dimethyl-1-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)butan-1-one](/img/structure/B2698214.png)
![1-Iodo-3-(2-methylpropyl)bicyclo[1.1.1]pentane](/img/structure/B2698215.png)
